![molecular formula C19H20N4OS2 B11599158 N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11599158.png)
N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a benzoyl group, a cyano group, and a thienopyridine moiety
Preparation Methods
The synthesis of 1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:
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Formation of Thienopyridine Core: : The thienopyridine core can be synthesized through a condensation reaction involving a thiophene derivative and a pyridine derivative. Common reagents used in this step include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
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Introduction of Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide .
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Attachment of Benzoyl Group: : The benzoyl group is attached via an acylation reaction using benzoyl chloride in the presence of a base such as pyridine or triethylamine .
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Formation of Thiourea Moiety: : The final step involves the reaction of the intermediate compound with thiourea under acidic or basic conditions to form the desired thiourea derivative .
Industrial production methods for this compound would involve optimization of these reaction conditions to achieve high yields and purity, as well as the development of scalable processes.
Chemical Reactions Analysis
1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA undergoes various chemical reactions, including:
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Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and alcohols .
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Substitution: : Nucleophilic substitution reactions can occur at the cyano group or the benzoyl group, leading to the formation of various substituted derivatives .
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Hydrolysis: : Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the thiourea moiety and the formation of corresponding amines and carboxylic acids .
Scientific Research Applications
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Chemistry: : This compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
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Biology: : It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
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Medicine: : Preliminary studies suggest that this compound may have anticancer, antimicrobial, and anti-inflammatory properties .
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Industry: : It is used in the development of new materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
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Receptor Binding: : It can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses .
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DNA Intercalation: : The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death .
Comparison with Similar Compounds
1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA can be compared with other thiourea derivatives and thienopyridine compounds:
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Thiourea Derivatives: : Similar compounds include 1-phenyl-3-(3-cyano-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)thiourea and 1-benzoyl-3-(4-cyano-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)thiourea .
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Thienopyridine Compounds: : Similar compounds include 3-cyano-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine and 3-benzoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine .
The uniqueness of 1-BENZOYL-3-{3-CYANO-6-PROPYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4OS2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20N4OS2/c1-2-9-23-10-8-14-15(11-20)18(26-16(14)12-23)22-19(25)21-17(24)13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3,(H2,21,22,24,25) |
InChI Key |
LNAZFNROEFHGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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